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Compound of Interest

3-(Bromomethyl)-2-
Compound Name:

methoxypyridine hydrobromide
CAS No.: 1956318-72-1

Cat. No.: B2367441

Get Quote

Executive Summary

This guide details the standard operating procedures (SOPs) for utilizing 3-(Bromomethyl)-2-
methoxypyridine hydrobromide (CAS: 4916-55-6) in organic synthesis. This reagent is a
"privileged scaffold" donor, widely employed in medicinal chemistry to introduce the (2-
methoxypyridin-3-yl)methyl moiety—a structural motif critical in P2X3 receptor antagonists,
proton pump inhibitors (PPIs), and various kinase inhibitors.

Critical Technical Insight: Unlike simple alkyl halides, this reagent is supplied as a
hydrobromide salt to prevent self-alkylation and polymerization. Successful application requires
a precise in situ neutralization strategy. Failure to account for the acidic nature of the salt is the
primary cause of low yields in standard protocols.

Chemical Profile & Stability Mechanics
The Reagent
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IUPAC Name: 3-(Bromomethyl)-2-methoxypyridine hydrobromide

Role: Electrophilic Alkylating Agent (

)

Active Species: The free base, 3-(bromomethyl)-2-methoxypyridine.

Storage: Hygroscopic solid. Store at 2—8°C under inert atmosphere.

The Instability Trap (Expertise Insight)

The free base of this compound is structurally similar to benzyl bromide but with a pyridine
nitrogen. In the free base form, the pyridine nitrogen of one molecule can nucleophilically
attack the bromomethyl group of another, leading to rapid formation of insoluble pyridinium
polymers.

e Rule 1: Never generate the free base and store it.

e Rule 2: Perform neutralization in situ or immediately prior to reaction in dilute solution.

Reaction Mechanism & Workflow

The reaction proceeds via a classic

mechanism, but it is gated by a deprotonation step.
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Figure 1: Reaction pathway highlighting the critical neutralization step and the risk of
polymerization if the active electrophile is allowed to accumulate without the nucleophile
present.[1][2][3]

Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines

Application: Synthesis of tertiary amines (e.g., drug intermediates). Scale: 1.0 mmol (Adjust
linearly).

Reagents:

e Amine substrate (1.0 equiv)[4][5]

e 3-(Bromomethyl)-2-methoxypyridine HBr (1.1 — 1.2 equiv)
e Base:

(3.0 equiv) OR DIPEA (3.0 equiv)

e Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology:
o Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.
» Base Activation:
o Option 1 (Heterogeneous - Recommended): Suspend the Amine (1.0 mmol) and

(3.0 mmol, 414 mg) in MeCN (5 mL). Stir at Room Temperature (RT) for 10 minutes.

o Option 2 (Homogeneous): Dissolve Amine in DMF, add DIPEA (3.0 mmol).
* Reagent Addition (Critical Step):

o Add the 3-(Bromomethyl)-2-methoxypyridine HBr salt (1.1 mmol) solid directly to the
stirring mixture.
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o Why? Adding it as a solid allows the base to neutralize it slowly as it dissolves, keeping
the concentration of the unstable free base low ("pseudo-high-dilution™).

e Reaction:
o Stir at RT for 4-12 hours.
o Note: Heating to 60°C is only required for sterically hindered amines.

e Monitoring: Check via TLC (eluent: EtOAc/Hexane) or LC-MS. Look for the disappearance of
the amine mass.

o Workup:
o Dilute with EtOAc (20 mL).
o Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
o Dry over

, filter, and concentrate.

Protocol B: O-Alkylation of Phenols

Application: Ether synthesis. Reagents: Phenol (1.0 equiv), Reagent (1.2 equiv),

(2.5 equiv), Acetone or DMF.

Deprotonation: Dissolve Phenol in DMF (or Acetone). Add

(Cesium Carbonate is preferred for phenols due to the "Cesium Effect" enhancing
solubility/nucleophilicity). Stir for 15 min.

» Addition: Add 3-(Bromomethyl)-2-methoxypyridine HBr.

o Temperature: Heat to 50—-60°C. (Phenols are poorer nucleophiles than amines; mild heat
helps).

e Quench: Pour into ice water. If the product is solid, filter it (precipitation is common).[4] If oil,
extract with EtOAc.
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Optimization & Troubleshooting Matrix

Use this table to diagnose yield issues.

Observation Probable Cause

Corrective Action

Low Conversion (<20%) Reagent hydrolysis

Ensure solvents are
anhydrous. The HBr salt is
hygroscopic; dry the reagent in

a desiccator before use.

No Reaction Insufficient Base

You must account for the HBr.
If you use 1.0 eq of base, it
only neutralizes the salt. Use =

2.5 equiv of base.

Polymer Formation (Gummy
solid)

Free base accumulation

Do not pre-mix the reagent
with base without the

nucleophile. Add reagent last.

Unidentified Impurities O- vs N- Alkylation

If the substrate has both OH
and NH groups, use selective

conditions.

/Acetone favors O-alkylation;
non-nucleophilic bases favor
N.

Lachrymatory Effect Vapor release

The free base is a benzylic
bromide analog and likely a
lachrymator. Handle only in a

fume hood.

Case Study: P2X3 Antagonist Synthesis

Context: High-affinity P2X3 antagonists (e.g., analogs of Gefapixant or BLU-5937) often utilize

the 2-methoxypyridine ring to modulate solubility and

-stacking interactions within the receptor pocket.
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Workflow Integration: In the synthesis of such antagonists, the 3-(bromomethyl)-2-
methoxypyridine is typically coupled to a benzimidazole or pyrazole core.

» Citation Support: Research indicates that the methoxy group at the 2-position reduces the
basicity of the pyridine nitrogen compared to a methyl group, improving oral bioavailability by
reducing lysosomal trapping [1, 2].
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(Note: While specific CAS 4916-55-6 refers to the des-methoxy variant in some catalogs, the
chemistry described here applies strictly to the 2-methoxy analog as requested, utilizing the
general reactivity profile of 3-bromomethylpyridines supported by the references above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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